YAP-TEAD-IN-2

Description

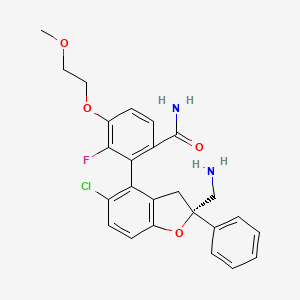

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24ClFN2O4 |

|---|---|

Molecular Weight |

470.9 g/mol |

IUPAC Name |

2-[(2S)-2-(aminomethyl)-5-chloro-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-methoxyethoxy)benzamide |

InChI |

InChI=1S/C25H24ClFN2O4/c1-31-11-12-32-20-9-7-16(24(29)30)22(23(20)27)21-17-13-25(14-28,15-5-3-2-4-6-15)33-19(17)10-8-18(21)26/h2-10H,11-14,28H2,1H3,(H2,29,30)/t25-/m1/s1 |

InChI Key |

DMOHFURXRRTVGP-RUZDIDTESA-N |

Isomeric SMILES |

COCCOC1=C(C(=C(C=C1)C(=O)N)C2=C(C=CC3=C2C[C@@](O3)(CN)C4=CC=CC=C4)Cl)F |

Canonical SMILES |

COCCOC1=C(C(=C(C=C1)C(=O)N)C2=C(C=CC3=C2CC(O3)(CN)C4=CC=CC=C4)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of Interface 2 Inhibition: A Technical Guide to the YAP-TEAD-IN-2 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a pivotal target in oncology. Its dysregulation frequently leads to the nuclear accumulation and activation of the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ. The oncogenic activity of YAP/TAZ is primarily mediated through their interaction with the TEAD family of transcription factors. Disrupting this protein-protein interaction (PPI) has become a key strategy for therapeutic intervention. This technical guide provides an in-depth analysis of YAP-TEAD-IN-2, a novel and potent inhibitor that operates through a unique mechanism: targeting a cryptic pocket at Interface 2 of the YAP-TEAD complex. We will explore its mechanism of action, summarize its quantitative efficacy, and provide detailed, representative protocols for the key experiments used in its characterization.

Introduction: The Hippo Pathway and the YAP-TEAD Axis

The Hippo pathway is a conserved signaling cascade that controls cell proliferation and apoptosis.[1][2] The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2 kinases.[3][4] When the Hippo pathway is active, LATS1/2 phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation.[2] In many cancers, this pathway is inactivated, resulting in dephosphorylated YAP/TAZ translocating to the nucleus.[5]

Once in the nucleus, YAP/TAZ, which lack DNA-binding domains themselves, associate with the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[5] This interaction is critical for activating a transcriptional program that drives cell proliferation, survival, and tumorigenesis.[6] The YAP-TEAD interaction occurs across an extensive surface area characterized by three main interfaces.[3][7] While many inhibitors have been developed to target the TEAD palmitate-binding pocket or Interface 3, this compound represents a first-in-class molecule that targets Interface 2.[1]

The YAP-TEAD Interaction Interfaces

The binding between YAP and TEAD is a complex interaction occurring at three distinct sites on the TEAD surface, as revealed by crystal structures.[3][6]

-

Interface 1: Involves an anti-parallel β-sheet formed between the N-terminal region of YAP and TEAD. This interface is not considered critical for the association.[3][7]

-

Interface 2: Dominated by the α-helix of YAP (residues 61-73) packing into a hydrophobic groove on TEAD.[3][7] This interface is crucial for the binding of many TEAD co-regulators.[6]

-

Interface 3: Characterized by a twisted-coil or "Ω-loop" of YAP (residues 86-100) inserting into a deep pocket on TEAD. This interface is essential for high-affinity binding.[3]

This compound: Mechanism of Action

This compound, also identified as "compound 6" in foundational research, is a trisubstituted pyrazole derivative.[1][3] Its primary mechanism of action is the direct disruption of the YAP-TEAD protein-protein interaction.

Unlike many other inhibitors that function allosterically by binding to the central palmitate-binding pocket of TEAD, this compound is the first small molecule reported to bind directly to Interface 2 .[1] It achieves this by targeting a previously unidentified cryptic pocket within this interface on the TEAD2 protein. The binding of this compound to this site is proposed to be facilitated by the movement of the phenol ring of a key tyrosine residue (Y382) on TEAD, which opens up the pocket to accommodate the inhibitor.[1][3] By occupying this critical space within Interface 2, this compound sterically hinders the binding of the YAP α-helix, leading to the dissociation of the YAP-TEAD transcriptional complex.[1] This prevents the recruitment of YAP to TEAD-regulated gene promoters, thereby inhibiting the expression of downstream oncogenic target genes like CTGF and CYR61.[1][3]

Caption: Mechanism of this compound disrupting the YAP-TEAD complex.

Quantitative Data

This compound has demonstrated high potency in biochemical assays. The quantitative data available from public sources is summarized below.

| Parameter | Value | Assay Description | Source |

| IC50 | 2.7 nM | Inhibition of YAP-TEAD Protein-Protein Interaction (PPI) | [2] |

Note: This data is provided by a commercial vendor and is cited as originating from the primary research publication by Sturbaut et al.

Experimental Protocols

The following sections detail representative protocols for key assays used to characterize YAP-TEAD inhibitors.

Disclaimer: The following protocols are illustrative examples based on standard methodologies. The precise, detailed protocols from the primary research characterizing this compound are not fully available in the public domain search results. These should be adapted and optimized by researchers for their specific experimental conditions.

TEAD-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the TEAD-YAP complex in a cellular context. Inhibition of this activity by a compound indicates disruption of the YAP-TEAD pathway.

Principle: HEK293T cells are co-transfected with a reporter plasmid containing TEAD-binding sites upstream of a firefly luciferase gene, a constitutively expressed Renilla luciferase plasmid (for normalization), and plasmids expressing YAP and TEAD. The binding of the YAP-TEAD complex to the reporter construct drives firefly luciferase expression. A decrease in the luciferase signal in the presence of an inhibitor indicates a disruption of the complex's function.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 5 x 104 cells per well in a 24-well plate the day before transfection.

-

-

Transfection (Day 1):

-

For each well, prepare a transfection mix containing:

-

250 ng of the TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase).

-

25 ng of a Renilla luciferase control plasmid (e.g., pRL-SV40).

-

100 ng of a YAP expression plasmid.

-

100 ng of a TEAD expression plasmid.

-

-

Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

-

Incubate cells for 24 hours post-transfection.

-

-

Compound Treatment (Day 2):

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the medium in each well with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

-

Incubate for an additional 16-24 hours.

-

-

Lysis and Luminescence Measurement (Day 3):

-

Wash cells once with PBS.

-

Lyse the cells using 100 µL of 1x Passive Lysis Buffer per well.

-

Use a dual-luciferase reporter assay system. Transfer 20 µL of lysate to a 96-well white opaque plate.

-

Measure firefly luciferase activity followed by Renilla luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).

-

Caption: Workflow for a TEAD-responsive dual-luciferase reporter assay.

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This assay directly measures the functional consequence of YAP-TEAD inhibition by quantifying the mRNA levels of downstream target genes.

Principle: MDA-MB-231 cells, which exhibit high basal YAP/TEAD activity, are treated with the inhibitor. Total RNA is then extracted, reverse-transcribed into cDNA, and the expression levels of known YAP-TEAD target genes (e.g., CTGF, CYR61, AXL) are quantified using real-time PCR. A potent inhibitor will cause a dose-dependent decrease in the mRNA levels of these genes.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture MDA-MB-231 cells in an appropriate medium (e.g., DMEM with 10% FBS).

-

Seed 1 x 105 cells per well in a 24-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for 24-48 hours.

-

-

RNA Extraction:

-

Wash cells with PBS.

-

Lyse cells directly in the well and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

-

Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's instructions.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mix for each sample in triplicate, containing:

-

cDNA template (e.g., 10 ng).

-

Forward and reverse primers for target genes (CTGF, CYR61) and a housekeeping gene (GAPDH or ACTB).

-

SYBR Green or other fluorescent qPCR master mix.

-

-

Perform the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the change in expression relative to the vehicle-treated control (ΔΔCt).

-

Express the results as fold change (2-ΔΔCt).

-

Conclusion

This compound represents a significant advancement in the pursuit of Hippo pathway therapeutics. Its novel mechanism of action, targeting a cryptic pocket at Interface 2, provides a new paradigm for disrupting the oncogenic YAP-TEAD complex. The high potency demonstrated in initial assays underscores its potential as a valuable chemical probe for studying Hippo pathway biology and as a lead compound for the development of targeted cancer therapies. The experimental frameworks provided herein offer a guide for researchers to further investigate and characterize this and other emerging YAP-TEAD inhibitors.

References

- 1. Discovery of a cryptic site at the interface 2 of TEAD - Towards a new family of YAP/TAZ-TEAD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface [mdpi.com]

- 6. Leveraging Hot Spots of TEAD–Coregulator Interactions in the Design of Direct Small Molecule Protein-Protein Interaction Disruptors Targeting Hippo Pathway Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and functional analysis of the YAP-binding domain of human TEAD2 - PMC [pmc.ncbi.nlm.nih.gov]

YAP-TEAD-IN-2: A Technical Guide to a Potent Chemical Probe for Hippo Signaling Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a common feature in various human cancers, making it a compelling target for therapeutic intervention. The terminal effectors of this pathway, the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ, drive oncogenic gene expression primarily through their interaction with the TEA domain (TEAD) family of transcription factors. The protein-protein interaction (PPI) between YAP/TAZ and TEAD is a key node for therapeutic targeting. However, the large and relatively flat nature of this interface presents a significant challenge for small molecule inhibitor development.[1] This guide provides a comprehensive technical overview of YAP-TEAD-IN-2, a potent chemical probe that directly inhibits the YAP-TEAD interaction, serving as an invaluable tool for studying Hippo pathway biology and advancing drug discovery efforts.

The Hippo Signaling Pathway and the YAP-TEAD Interaction

Core Kinase Cascade

The core of the Hippo pathway in mammals consists of a kinase cascade involving the STE20-like kinases MST1/2 and the large tumor suppressor kinases LATS1/2.[2] When the pathway is "ON," typically in response to signals like high cell density, MST1/2 phosphorylates and activates LATS1/2.[3]

The Role of YAP/TAZ as Transcriptional Co-activators

Activated LATS1/2 then phosphorylates YAP and TAZ on multiple serine residues.[4] This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester YAP/TAZ in the cytoplasm, preventing their nuclear entry.[2] Cytoplasmic retention ultimately leads to the proteasomal degradation of YAP/TAZ.[5]

Conversely, when the Hippo pathway is "OFF" (e.g., at low cell density or due to loss of upstream tumor suppressors like NF2), the MST1/2-LATS1/2 kinase cascade is inactive.[6] Unphosphorylated YAP/TAZ is free to translocate into the nucleus.[4][7]

The YAP-TEAD Complex: A Critical Node in Cancer

Inside the nucleus, YAP/TAZ, which lack their own DNA-binding domains, associate with TEAD transcription factors (TEAD1-4).[8] This interaction is essential for recruiting the transcriptional machinery to target genes that promote cell proliferation, survival, and migration, such as CTGF and CYR61.[7][9] The hyperactivation of the YAP/TAZ-TEAD transcriptional program is a key driver of tumorigenesis and has been implicated in resistance to cancer therapies.[10][11] Therefore, disrupting the YAP-TEAD interaction is a primary strategy for targeting Hippo-driven cancers.[4]

This compound: A Potent Modulator of Hippo Signaling

This compound is a designation for potent small-molecule inhibitors that directly target the YAP/TAZ-TEAD protein-protein interaction. Several compounds with this nomenclature have been described, representing significant advances in the field. They act as chemical probes to dissect the biological functions of YAP-TEAD signaling and serve as lead compounds for the development of novel anticancer therapeutics.

Mechanism of Action

This compound functions by directly binding to TEAD transcription factors, thereby preventing the association of YAP and TAZ.[12] This action effectively blocks the formation of the oncogenic transcriptional complex, leading to the suppression of TEAD-dependent gene expression and subsequent inhibition of cancer cell proliferation.[12][13]

Quantitative Profile of this compound

The following table summarizes the reported quantitative data for various compounds identified as potent YAP-TEAD inhibitors, including those designated as this compound or with similar profiles. It is important to note that IC50 and EC50 values can vary significantly based on the specific assay conditions, cell lines, and time points used.[14]

| Compound Identifier | Target/Assay | Metric | Value | Reference |

| YAP/TAZ-TEAD-IN-2 (Compound 51) | TEAD Transcriptional Activity | IC50 | 1.2 nM | [12] |

| YAP/TAZ-TEAD-IN-2 (Compound 51) | MDA-MB-231 Cell Proliferation (72h) | IC50 | 4.4 µM | [12] |

| This compound (Compound 6) | YAP-TEAD PPI | IC50 | 2.7 nM | [15] |

| YAP/TAZ inhibitor-2 (Compound 5) | TEAD-YAP/TAZ Activity | EC50 | 3 nM | [16] |

| YAP/TAZ inhibitor-2 (Compound 5) | NCI-H226 Cell Proliferation (24h) | IC50 | 5.33 nM | [16] |

Key Experimental Protocols for Characterizing YAP-TEAD Inhibitors

The evaluation of a YAP-TEAD inhibitor like this compound involves a multi-tiered approach, progressing from biochemical validation of target binding to cell-based assays of target engagement and finally to phenotypic outcomes.

Biochemical Assays for Direct Interaction

These assays confirm the direct binding of the inhibitor to its target and its ability to disrupt the protein-protein interaction in a cell-free system.

-

4.1.1 AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay ideal for high-throughput screening.

-

Principle: Donor and Acceptor beads are brought into proximity by the YAP-TEAD interaction. One protein (e.g., TEAD) is conjugated to the Donor bead, and the other (e.g., a biotinylated YAP peptide) is bound by a streptavidin-coated Acceptor bead. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. A successful inhibitor disrupts the YAP-TEAD interaction, separating the beads and reducing the signal.

-

Protocol Outline:

-

Recombinant TEAD protein and biotinylated YAP peptide are incubated with varying concentrations of the test compound (e.g., this compound) in an assay buffer.

-

AlphaLISA Donor beads (conjugated to an anti-TEAD antibody) and Streptavidin-coated Acceptor beads are added.

-

The mixture is incubated in the dark to allow for binding equilibrium.

-

The plate is read on an Alpha-enabled microplate reader.

-

Data is normalized to controls (DMSO for 0% inhibition, excess unlabeled peptide for 100% inhibition) to calculate IC50 values.[17]

-

-

-

4.1.2 Surface Plasmon Resonance (SPR): Provides real-time, label-free kinetics and affinity data.

-

Principle: One binding partner (e.g., TEAD protein) is immobilized on a sensor chip. The other partner (e.g., YAP peptide or the small molecule inhibitor) is flowed over the surface. Changes in mass on the sensor surface due to binding are detected as a change in the refractive index, measured in response units (RU).

-

Protocol Outline:

-

Immobilize recombinant TEAD protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

Inject a series of concentrations of the small molecule inhibitor over the sensor surface and a reference flow cell.

-

Record the association and dissociation phases for each concentration.

-

Regenerate the sensor surface between injections with a low pH buffer.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[18]

-

-

Cell-Based Assays for Target Engagement and Phenotypic Effects

These assays validate that the inhibitor can enter cells, engage its target, and produce the desired biological effect.

-

4.2.1 TEAD Reporter Gene Assay: Measures the transcriptional activity of the YAP-TEAD complex.

-

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with multiple TEAD binding sites (e.g., 8xGTIIC).[19] A second plasmid with a constitutively expressed luciferase (e.g., Renilla) is co-transfected for normalization. Inhibition of YAP-TEAD activity results in a decrease in Firefly luciferase expression.

-

Protocol Outline:

-

Co-transfect cells (e.g., HEK293T or a cancer cell line with active Hippo signaling like NCI-H226) with the TEAD-responsive Firefly luciferase reporter and the constitutive Renilla luciferase control plasmid.

-

After transfection, plate the cells and allow them to adhere.

-

Treat the cells with a dose range of this compound for 24-48 hours.

-

Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.

-

Calculate the ratio of Firefly to Renilla luciferase activity and normalize to the vehicle-treated control to determine the IC50.

-

-

-

4.2.2 Co-Immunoprecipitation (Co-IP) and Western Blot: Directly assesses the disruption of the endogenous YAP-TEAD complex within the cell.

-

Principle: An antibody against one protein (e.g., TEAD) is used to pull down that protein and any associated binding partners from a cell lysate. The presence of the binding partner (YAP) in the immunoprecipitated complex is then detected by Western blot.

-

Protocol Outline:

-

Culture cells (e.g., MDA-MB-231) and treat with vehicle (DMSO) or this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the cleared lysate with an antibody against TEAD (or YAP) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the proteins from the beads with SDS-PAGE loading buffer and heat.

-

Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against YAP and TEAD to visualize the co-precipitated protein. A decrease in the YAP signal in the TEAD IP from inhibitor-treated cells indicates disruption of the interaction.[19]

-

-

-

4.2.3 Target Gene Expression Analysis: Measures the downstream consequences of YAP-TEAD inhibition.

-

Method: Quantitative PCR (qPCR) for mRNA levels or Western Blot for protein levels.

-

Protocol Outline (Western Blot):

-

Treat cells (e.g., MDA-MB-231) with a dose range of this compound for 48 hours.[12]

-

Prepare whole-cell lysates.

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against YAP-TEAD target genes (e.g., CTGF, Cyr61, AXL) and a loading control (e.g., GAPDH, β-actin).[12]

-

Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

-

-

-

4.2.4 Cell Proliferation and Viability Assays: Determines the phenotypic effect of the inhibitor on cancer cell growth.

-

Principle: Measures the number of viable cells after treatment with the inhibitor. Common methods include MTS, MTT, or CellTiter-Glo assays.

-

Protocol Outline:

-

Seed cancer cells (e.g., NCI-H226, MDA-MB-231) in 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a defined period (e.g., 72 hours).[12]

-

Add the viability reagent (e.g., CellTiter-Glo, which measures ATP levels) to each well.

-

Measure the signal (luminescence or absorbance) on a plate reader.

-

Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.

-

-

Conclusion and Future Directions

This compound and related molecules represent a class of highly potent and specific chemical probes for interrogating the Hippo signaling pathway. By directly disrupting the key oncogenic interaction between YAP/TAZ and TEAD, these compounds allow for the precise study of downstream biological consequences in a wide range of cellular and preclinical models. The detailed experimental protocols provided herein offer a robust framework for researchers to validate and utilize such inhibitors. The continued development and characterization of these probes are essential for deepening our understanding of Hippo-driven cancers and will undoubtedly accelerate the journey toward clinically effective YAP-TEAD targeted therapies.

References

- 1. Direct Inhibition of the YAP : TEAD Interaction: An Unprecedented Drug Discovery Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]

- 5. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of YAP/TAZ transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. What are TEAD2 inhibitors and how do they work? [synapse.patsnap.com]

- 14. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. YAP/TAZ inhibitor-2 | YAP | TargetMol [targetmol.com]

- 17. researchgate.net [researchgate.net]

- 18. Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of YAP-TEAD Inhibition: A Technical Guide to the Binding of YAP-TEAD-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the transcriptional coactivator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors is a critical node in the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway and the subsequent hyperactivation of the YAP-TEAD transcriptional complex are hallmarks of various cancers. Consequently, the development of small molecule inhibitors that disrupt the YAP-TEAD protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the structural basis for the binding of YAP-TEAD-IN-2 to TEAD, a potent inhibitor of this interaction. We will delve into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.

The YAP-TEAD Signaling Pathway and Inhibition

The Hippo pathway, when active, phosphorylates YAP, leading to its cytoplasmic sequestration and degradation. In the "Hippo-off" state, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. Small molecule inhibitors, such as this compound, are designed to interfere with this critical interaction, thereby suppressing the oncogenic transcriptional output.

Quantitative Analysis of YAP-TEAD Inhibitors

The potency of small molecule inhibitors targeting the YAP-TEAD interaction is determined through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key parameters to quantify their efficacy. Below is a summary of quantitative data for this compound and other representative inhibitors.

| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Reference |

| This compound (compound 6) | YAP-TEAD PPI | TR-FRET | 2.7 | - | MedChemExpress |

| YAP/TAZ-TEAD-IN-2 (Compound 51) | TEAD Transcriptional Activity | Luciferase Reporter | 1.2 | - | MedChemExpress, Toulotte, et al. European Journal of Medicinal Chemistry, 2025[1][2] |

| K-975 | YAP1-TEAD PPI | Cell-based | - | - | The novel potent TEAD inhibitor, K-975...[3] |

| JM7 | YAP Transcriptional Reporter | Luciferase Reporter | 972 | - | Structure-based discovery of a novel small-molecule inhibitor...[4] |

| TED-347 | YAP-TEAD PPI | - | - | 5900 | AbMole BioScience |

| MYF-03-176 | TEAD Transcription | Luciferase Reporter | 17 | - | Structure-based Design of Y-Shaped Covalent TEAD Inhibitors[5] |

Structural Basis of this compound Binding

The structural elucidation of the YAP-TEAD complex has revealed multiple interfaces that are critical for their interaction and are potential targets for small molecule inhibitors. Notably, two distinct compounds are referred to as "this compound".

-

This compound (compound 6): This inhibitor is a trisubstituted pyrazole that targets interface 2 of the YAP-TEAD interaction. X-ray crystallography studies have shown that this compound binds to a cryptic pocket on the surface of TEAD2.[1] This binding event is noteworthy as it induces a conformational change, revealing a previously hidden pocket, and disrupts the interaction of YAP with TEAD at this interface.[6]

-

YAP/TAZ-TEAD-IN-2 (Compound 51): While a co-crystal structure is not yet publicly available, its high potency suggests it may target the central lipid pocket of TEAD, a known druggable site for potent inhibitors.[1][2] This pocket is normally occupied by a palmitate molecule, and its displacement by a small molecule can allosterically inhibit the YAP-TEAD interaction or lead to TEAD degradation.

Experimental Protocols

The characterization of YAP-TEAD inhibitors relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for two key experiments: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and X-ray Crystallography.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the disruption of the YAP-TEAD protein-protein interaction in a high-throughput format.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of the YAP-TEAD interaction.

Materials:

-

Recombinant purified His-tagged TEAD protein (e.g., TEAD4)

-

Biotinylated YAP peptide corresponding to the TEAD-binding domain

-

Terbium (Tb)-cryptate labeled anti-His antibody (donor fluorophore)

-

Streptavidin-d2 (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

-

Test compound (this compound) serially diluted in DMSO

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of His-TEAD, Biotin-YAP, anti-His-Tb, and Streptavidin-d2 in assay buffer at appropriate concentrations (to be optimized).

-

Compound Dispensing: Dispense a small volume (e.g., 50 nL) of the serially diluted test compound into the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% interaction) and wells with a known potent inhibitor or no TEAD protein as a positive control (0% interaction).

-

Protein-Inhibitor Incubation: Add a solution of His-TEAD to all wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Detection Reagent Addition: Add a pre-mixed solution of Biotin-YAP, anti-His-Tb, and Streptavidin-d2 to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the protein-protein interaction and FRET signal to reach equilibrium.

-

Signal Reading: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay (e.g., 60 µs) following excitation (e.g., 337 nm).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

X-ray Crystallography of the TEAD:this compound Complex

This technique provides high-resolution structural information on how the inhibitor binds to its target protein.

Objective: To determine the three-dimensional structure of TEAD in complex with this compound.

Materials:

-

Highly purified and concentrated recombinant TEAD protein (e.g., the YAP-binding domain of TEAD2)

-

This compound compound

-

Crystallization screening solutions (various buffers, precipitants, and additives)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Cryoprotectant solution

-

Liquid nitrogen

-

Synchrotron X-ray source and detector

Procedure:

-

Protein-Ligand Complex Formation: Incubate the purified TEAD protein with a molar excess of this compound to ensure saturation of the binding site.

-

Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Mix a small volume of the protein-ligand complex solution with an equal volume of the crystallization screen solution and equilibrate against a larger reservoir of the screen solution. Screen a wide range of conditions (pH, precipitant type and concentration, temperature).

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, ligand, and crystallization reagents to obtain large, well-diffracting crystals.

-

Crystal Harvesting and Cryo-cooling: Carefully harvest a single crystal and transfer it to a cryoprotectant solution (to prevent ice formation during freezing). Flash-cool the crystal in liquid nitrogen.

-

Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and expose it to a high-intensity X-ray beam. Collect diffraction data as the crystal is rotated.

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the phase problem using molecular replacement with a known TEAD structure as a search model.

-

Build an initial model of the protein-ligand complex into the resulting electron density map.

-

Refine the atomic coordinates of the model against the experimental data to improve the fit and model quality.

-

-

Structural Analysis: Analyze the final refined structure to understand the detailed molecular interactions between this compound and the TEAD protein, including hydrogen bonds, hydrophobic interactions, and any conformational changes.

Conclusion

The development of potent and specific inhibitors of the YAP-TEAD interaction, such as this compound, represents a significant advancement in the pursuit of targeted cancer therapies. Understanding the structural basis of how these inhibitors bind to TEAD is paramount for rational drug design and the development of next-generation therapeutics with improved efficacy and selectivity. The combination of quantitative binding assays, such as TR-FRET, and high-resolution structural studies, like X-ray crystallography, provides the necessary framework for elucidating the mechanism of action of these inhibitors and guiding their optimization. The continued exploration of the YAP-TEAD interface will undoubtedly uncover new opportunities for therapeutic intervention in cancers driven by the dysregulation of the Hippo pathway.

References

- 1. rcsb.org [rcsb.org]

- 2. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leveraging Hot Spots of TEAD–Coregulator Interactions in the Design of Direct Small Molecule Protein-Protein Interaction Disruptors Targeting Hippo Pathway Signaling [mdpi.com]

- 5. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 6. Hippo | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

The Effect of YAP-TEAD-IN-2 on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the YAP-TEAD inhibitor, YAP-TEAD-IN-2, and its impact on cancer cell proliferation. The Hippo signaling pathway and its downstream effectors, YAP and TAZ, are crucial regulators of cell growth, and their dysregulation is a hallmark of many cancers. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, provides detailed experimental protocols for its evaluation, and visualizes the underlying biological processes.

Introduction to the YAP-TEAD Signaling Pathway in Cancer

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. In a simplified view, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ. This phosphorylation results in their cytoplasmic sequestration and subsequent degradation, effectively keeping their growth-promoting activities in check.

However, in many cancer types, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ associate with the TEAD family of transcription factors (TEAD1-4) to drive the expression of a battery of genes that promote cell proliferation, survival, and migration. Key target genes of the YAP-TEAD complex include CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-Rich Angiogenic Inducer 61), AXL (AXL Receptor Tyrosine Kinase), and BIRC5 (Survivin). The aberrant activation of this pathway is a significant driver of tumorigenesis and metastasis in various cancers, making the YAP-TEAD interaction an attractive target for therapeutic intervention.

Mechanism of Action of this compound

This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between YAP/TAZ and TEAD transcription factors. By binding to TEAD, this compound prevents the association of the YAP/TAZ co-activators, thereby inhibiting the transcriptional activation of downstream target genes. This blockade of the YAP-TEAD transcriptional program ultimately leads to a reduction in cancer cell proliferation and survival.

Quantitative Data on the Efficacy of YAP-TEAD Inhibitors

The following tables summarize the quantitative data available for this compound and other relevant YAP-TEAD inhibitors, showcasing their potency in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound

| Compound | Assay Type | Cell Line | IC50 | Source |

| YAP/TAZ-TEAD-IN-2 | TEAD Transcriptional Activity | - | 1.2 nM | [1] |

| This compound (compound 6) | YAP-TEAD Protein-Protein Interaction | - | 2.7 nM | [2] |

| YAP/TAZ-TEAD-IN-2 | Cell Proliferation | MDA-MB-231 (Breast Cancer) | 4.4 µM (72h) | [1] |

Table 2: Comparative In Vitro Efficacy of Other YAP/TAZ-TEAD Inhibitors

| Compound | Assay Type | Cell Line | EC50/IC50 | Source |

| Unnamed Merck Compound | Cell Proliferation | MCF7 (Breast Cancer) | 1.6 nM | [3] |

| YAP/TAZ inhibitor-2 (compound 5) | Cell Proliferation | NCI-H226 (Mesothelioma) | 5.33 nM (24h) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell proliferation and its mechanism of action.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the steps for determining cell viability by quantifying ATP levels, which is indicative of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.

-

Assay:

-

Equilibrate the 96-well plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Western Blot for Target Gene Expression

This protocol describes the detection of changes in the protein levels of YAP-TEAD target genes (e.g., Cyr61, CTGF, AXL, Survivin) following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Cyr61, CTGF, AXL, Survivin, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours). Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is used to demonstrate that this compound disrupts the interaction between YAP and TEAD.

Materials:

-

Cancer cell lines

-

This compound

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against YAP or TEAD for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Antibodies against YAP and TEAD for Western blotting

-

Elution buffer

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Add the immunoprecipitating antibody (e.g., anti-TEAD) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer (e.g., by boiling in Laemmli buffer).

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both YAP and TEAD to detect the co-precipitated protein. A decrease in the amount of co-precipitated YAP in the presence of this compound indicates disruption of the interaction.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 3. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]

- 4. YAP/TAZ inhibitor-2 | YAP | TargetMol [targetmol.com]

Investigating the Transcriptional Targets of the YAP-TEAD Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transcriptional targets of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) complex. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to investigate this critical signaling nexus in cancer and developmental biology. This document outlines the core principles of YAP-TEAD signaling, key transcriptional targets, and the methodologies to identify and validate them.

Introduction to the YAP-TEAD Signaling Axis

The Hippo signaling pathway is a crucial regulator of organ size, tissue homeostasis, and cell fate.[1][2] Its dysregulation is a hallmark of various cancers, where it promotes cell proliferation, survival, and metastasis.[3] The core of the Hippo pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and its paralog TAZ.[4][5] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and associate with the TEAD family of transcription factors (TEAD1-4).[6] This complex then binds to specific DNA sequences to drive the expression of a wide array of target genes involved in cell proliferation, apoptosis, and stemness.[7][8]

Key Transcriptional Targets of the YAP-TEAD Complex

The YAP-TEAD complex regulates a diverse set of genes that are highly context-dependent, varying with cell type and the specific oncogenic landscape.[9] However, a core set of canonical target genes are consistently observed across different biological systems and serve as reliable indicators of YAP-TEAD activity.

Table 1: Canonical YAP-TEAD Target Genes and Their Functions

| Gene | Function | Fold Change (Example) | Cancer Type (Example) |

| CTGF (Connective Tissue Growth Factor) | Promotes cell adhesion, migration, and proliferation. Involved in fibrosis and angiogenesis. | Upregulated >5-fold | Pancreatic Cancer |

| CYR61 (Cysteine-rich angiogenic inducer 61) | Induces angiogenesis, promotes cell adhesion and migration. | Upregulated >4-fold | Breast Cancer |

| ANKRD1 (Ankyrin Repeat Domain 1) | Involved in cell differentiation and proliferation, particularly in muscle tissue. | Upregulated >3-fold | Rhabdomyosarcoma |

| AXL (AXL Receptor Tyrosine Kinase) | Promotes cell survival, migration, and invasion. Associated with drug resistance. | Upregulated >2.5-fold | Lung Cancer |

| MYC (c-Myc) | A potent oncogene that drives cell proliferation and metabolism. | Upregulated >2-fold | Hepatocellular Carcinoma |

| BIRC5 (Survivin) | Inhibits apoptosis and regulates cell division. | Upregulated >3-fold | Glioblastoma |

| SOX2 (SRY-Box Transcription Factor 2) | A key pluripotency factor, involved in maintaining cancer stem cell populations. | Upregulated >2-fold | Esophageal Cancer |

| CCND1 (Cyclin D1) | A key regulator of the cell cycle, promoting G1/S phase transition. | Upregulated >2-fold | Colorectal Cancer |

Note: Fold change values are illustrative and can vary significantly between studies and experimental conditions.

Signaling Pathways Regulating YAP-TEAD Activity

The activity of the YAP-TEAD complex is primarily governed by the Hippo signaling pathway. However, other signaling inputs can also modulate its function.

The Canonical Hippo Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, leads to the phosphorylation and cytoplasmic retention of YAP, preventing its interaction with TEAD in the nucleus.[2]

Caption: The canonical Hippo signaling pathway.

Experimental Workflows for Investigating YAP-TEAD Targets

A multi-pronged experimental approach is essential to robustly identify and validate the transcriptional targets of the YAP-TEAD complex.

Caption: A typical experimental workflow.

Detailed Experimental Protocols

RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis

Objective: To identify genes whose expression is altered upon modulation of YAP-TEAD activity.

Protocol:

-

Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat with a YAP-TEAD inhibitor (e.g., Verteporfin, K-975) or vehicle control, or use siRNA/shRNA to knockdown YAP or TEAD.

-

RNA Extraction: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Ensure high RNA quality using a Bioanalyzer (Agilent).

-

Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using FastQC.

-

Read Alignment: Align the reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Use Bioconductor packages such as DESeq2 or edgeR in R to identify differentially expressed genes between experimental conditions.[10] Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

-

Luciferase Reporter Assay for TEAD Transcriptional Activity

Objective: To quantitatively measure the transcriptional activity of the YAP-TEAD complex.[11]

Protocol:

-

Reporter Plasmid Construction: Clone a TEAD-responsive element (e.g., multiple repeats of the GTIIC sequence) upstream of a minimal promoter driving the expression of a luciferase gene (e.g., Firefly luciferase) in a suitable vector.[12] A control plasmid expressing Renilla luciferase under a constitutive promoter should be used for normalization.

-

Cell Transfection: Co-transfect the TEAD-responsive reporter plasmid and the Renilla control plasmid into the cells of interest using a suitable transfection reagent (e.g., Lipofectamine 3000).

-

Treatment: 24 hours post-transfection, treat the cells with compounds of interest or introduce genetic perturbations.

-

Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity between different treatment groups.

Co-Immunoprecipitation (Co-IP) to Confirm YAP-TEAD Interaction

Objective: To demonstrate the physical interaction between YAP and TEAD proteins within the cell.[13]

Protocol:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to either YAP or TEAD overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both YAP and TEAD to detect the co-immunoprecipitated protein.

Pharmacological Inhibition of the YAP-TEAD Complex

Several small molecules have been developed to inhibit the YAP-TEAD interaction, providing valuable tools for research and potential therapeutic avenues.

Table 2: Selected Small Molecule Inhibitors of the YAP-TEAD Complex

| Inhibitor | Mechanism of Action | IC50 (Example) | Cell Line (Example) |

| Verteporfin | Disrupts YAP-TEAD interaction. | ~10 µM | OVCAR3 (Ovarian Cancer)[14] |

| K-975 | Covalently binds to the palmitate-binding pocket of TEAD, allosterically inhibiting YAP interaction. | ~1 µM | NCI-H226 (Mesothelioma) |

| IAG933 | Orally available inhibitor of the YAP/TAZ-TEAD interaction. | 9 nM (biochemical) | Various cancer cell lines |

| MGH-CP1 | TEAD palmitoylation inhibitor. | 1.68 µM (reporter assay) | Huh7 (Liver Cancer)[15] |

| IK-930 | Selective, oral TEAD inhibitor that blocks autopalmitoylation. | <0.1 µM (EC50) | Various cancer cell lines[16] |

Note: IC50 values are highly dependent on the assay and cell line used.

Conclusion

The investigation of YAP-TEAD transcriptional targets is a dynamic and critical area of research with significant implications for understanding and treating cancer. The combination of genome-wide screening techniques with functional validation assays provides a robust framework for elucidating the complex regulatory networks governed by this oncogenic transcription factor complex. The detailed protocols and information provided in this guide serve as a valuable resource for researchers aiming to contribute to this important field.

References

- 1. YAP-TEAD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a Gene Signature That Predicts Dependence upon YAP/TAZ-TEAD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cancer lineage-specific regulation of YAP responsive elements revealed through large-scale functional epigenomic screens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

The YAP/TAZ-TEAD Signaling Axis: A Master Regulator of Organ Size

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The precise control of organ size is a fundamental process in multicellular organisms, orchestrated by a complex interplay of signaling pathways that govern cell proliferation, growth, and apoptosis. Central to this regulation is the Hippo signaling pathway and its downstream effectors, the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When active, the Hippo pathway phosphorylates and inactivates YAP and TAZ, sequestering them in the cytoplasm. Conversely, when the pathway is inactive, YAP and TAZ translocate to the nucleus, where they primarily interact with the TEAD family of transcription factors to drive a potent pro-proliferative and anti-apoptotic gene expression program. This dynamic YAP/TAZ-TEAD signaling axis acts as a critical sensor and integrator of various intrinsic and extrinsic cues, including cell density, mechanical stress, and soluble factors, to ultimately dictate organ size. Dysregulation of this pathway is a hallmark of various developmental disorders and is frequently implicated in the uncontrolled growth characteristic of cancer. This technical guide provides an in-depth overview of the core YAP/TAZ-TEAD signaling pathway, summarizes key quantitative data on its role in organ size control, details essential experimental protocols for its investigation, and presents visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and therapeutically target this critical signaling network.

The Core Signaling Pathway

The canonical Hippo pathway is a kinase cascade that negatively regulates the activity of YAP and TAZ.[1][2] In mammals, this cascade is initiated by the upstream kinases Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), which, in complex with the scaffold protein Salvador homolog 1 (SAV1), phosphorylate and activate the Large tumor suppressor kinases 1 and 2 (LATS1/2).[3][4] LATS1/2, in turn, directly phosphorylate YAP and TAZ on multiple serine residues.[2] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the cytoplasmic retention and subsequent degradation of YAP and TAZ.[2][4]

In the absence of inhibitory signals, or when the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus.[5] There, they act as transcriptional co-activators by binding to various transcription factors, with the TEA domain (TEAD) family of transcription factors (TEAD1-4) being their primary partners.[6][7] The YAP/TAZ-TEAD complex then recruits other co-activators to initiate the transcription of a wide array of target genes that promote cell proliferation, inhibit apoptosis, and ultimately drive organ growth.[8][9]

Upstream Regulators

The activity of the Hippo-YAP/TAZ pathway is modulated by a diverse range of upstream signals, allowing it to integrate information about the cellular microenvironment.

-

Cell-Cell Adhesion and Polarity: At high cell densities, the formation of cell-cell junctions, particularly adherens junctions and tight junctions, activates the Hippo pathway, leading to YAP/TAZ phosphorylation and cytoplasmic sequestration.[4][10] Key components of cell polarity complexes also contribute to the regulation of the Hippo pathway.[10]

-

Mechanical Cues: The pathway is highly sensitive to the mechanical properties of the extracellular matrix (ECM) and cell shape.[11][12] Increased ECM stiffness and cell spreading promote YAP/TAZ nuclear localization and activity, often through cytoskeletal tension and the regulation of small GTPases like Rho.[6][11][12]

-

G-Protein Coupled Receptors (GPCRs): A variety of GPCRs can modulate YAP/TAZ activity.[13] Ligands that signal through Gα12/13, Gαq/11, or Gαi/o can activate YAP/TAZ by inhibiting LATS1/2, while those that signal through Gαs can inhibit YAP/TAZ.[13]

-

Other Signaling Pathways: The Hippo-YAP/TAZ pathway exhibits extensive crosstalk with other major signaling pathways, including Wnt, TGF-β, and PI3K-AKT, to fine-tune the regulation of organ size.[14][15]

Downstream Effectors

The primary downstream effectors of YAP/TAZ-TEAD signaling are the target genes whose expression is regulated by this complex. These genes are involved in various cellular processes that contribute to organ growth.

-

Cell Cycle Progression: YAP/TAZ-TEAD directly upregulates the expression of several key cell cycle regulators, such as Cyclin E, promoting entry into and progression through the cell cycle.[16]

-

Inhibition of Apoptosis: The pathway promotes cell survival by inducing the expression of anti-apoptotic genes like Birc5 (survivin).[8]

-

Growth Factors and Cytokines: YAP/TAZ can amplify growth signals by inducing the expression of secreted factors like Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[2][8]

-

Stem Cell and Progenitor Cell Regulation: The Hippo pathway plays a crucial role in maintaining the balance between stem cell self-renewal and differentiation, with YAP/TAZ activity promoting the expansion of progenitor cell populations.[6][17]

Quantitative Data on Organ Size Control

The following tables summarize quantitative data from various studies demonstrating the impact of YAP/TAZ-TEAD signaling on organ size, primarily focusing on the heart and liver in mouse models.

Table 1: Effects of YAP/TAZ Manipulation on Heart Size and Cardiomyocyte Proliferation

| Genetic Modification | Organ/Cell Type | Parameter | Change | Reference |

| Cardiomyocyte-specific YAP1 gain-of-function (YAP1GOF) | Mouse Heart | Heart weight/body weight ratio | Increased (9.0 ± 0.1 mg/g vs. 7.5 ± 0.5 mg/g in controls) | [18] |

| Cardiomyocyte-specific YAP1 gain-of-function (YAP1GOF) | Mouse Cardiomyocytes | EdU labeling index | Nearly twofold increase | [18] |

| Cardiomyocyte-specific YAP1 gain-of-function (YAP1GOF) | Mouse Cardiomyocytes | Phospho-histone H3 (pH3) positive cells | 15-fold increase | [18] |

| Cardiac-specific YAP knockout (cKO) and TAZ hetero-knockout (cHET) | Neonatal Mouse Cardiomyocytes | Phospho-histone H3 (PH3) positive cells | ~60% decrease | [19] |

| Overexpression of constitutively active YAP (YapS112A) | Postnatal day 7 (P7) Mouse Cardiomyocytes | Phospho-histone H3 (PH3) positive cells | Enhanced proliferation | [19] |

| Pik3cb overexpression in neonatal rat ventricular myocytes (NRVMs) | Rat Cardiomyocytes | Bromodeoxyuridine (BrdU) uptake | Significantly increased | [3] |

| Pik3cb overexpression in neonatal rat ventricular myocytes (NRVMs) | Rat Cardiomyocytes | Phospho-histone H3 (pH3) positive cells | Significantly increased | [3] |

| Inducible cardiac-specific YAP activation (YAPGOF) post-myocardial infarction | Mouse Heart | Heart to body weight ratio | Decreased (attenuated hypertrophic remodeling) | [20] |

Table 2: Effects of YAP/TAZ Manipulation on Liver Size and Hepatocyte Proliferation

| Genetic Modification | Organ/Cell Type | Parameter | Change | Reference |

| Heterozygous YAP knockout (Yap+/-) | Postnatal day 15 (PND15) and PND30 Mouse Liver | Liver-to-body weight ratio | Statistically significant decrease | [21] |

| Heterozygous YAP knockout (Yap+/-) | PND15 Mouse Hepatocytes | PCNA-positive cells | Decreased | [21] |

| Liver-specific Atg7 knockout (autophagy deficient) | 3-month-old Mouse Liver | Relative liver weight | Up to 8.5-fold increase | [12] |

| Liver-specific Atg7 and YAP double knockout (DKO) | 12-month-old Mouse Liver | Liver/body weight ratio | Significantly attenuated increase compared to Atg7 KO | [12] |

| Hepatocyte-specific YAP knockout (YKO) after CCl4 injury | Mouse Hepatocytes | 5-ethynyl-2'-deoxyuridine (EdU) incorporation | Reduced by 67% | [22] |

| Overexpression of constitutively active YAP (AAV-Yap(5SA)) | Mouse Liver | Liver/body weight ratio | +29.07% increase | [23] |

| Overexpression of constitutively active YAP (AAV-Yap(5SA)) during fasting | Mouse Liver | Reduction in liver/body weight ratio | Less reduction compared to control (-15.93% vs -26.48%) | [23] |

| Liver-specific YAP overexpression | Mouse Liver | Liver size | Up to 4-5 times larger than normal | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the YAP/TAZ-TEAD signaling pathway.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for TEAD Transcription Factors

This protocol is adapted from established ChIP-seq guidelines and is designed to identify the genomic binding sites of TEAD transcription factors.[9][24][25]

-

Cell Cross-linking:

-

Culture cells to the desired confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Scrape cells and resuspend in SDS lysis buffer supplemented with protease inhibitors.

-

Sonicate the cell lysate to shear the chromatin into fragments of 200-500 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.

-

Centrifuge the sonicated lysate at high speed to pellet cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G agarose/magnetic beads for 1-2 hours at 4°C.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the TEAD protein of interest (e.g., TEAD1 or TEAD4).

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-chromatin complexes.

-

-

Washes:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Prepare the DNA library for high-throughput sequencing according to the manufacturer's instructions.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment.

-

Perform downstream analyses such as motif discovery and gene ontology analysis.

-

Luciferase Reporter Assay for YAP/TAZ Activity

This protocol describes a method to quantify the transcriptional activity of the YAP/TAZ-TEAD complex using a luciferase reporter construct.[3][13][26]

-

Cell Culture and Transfection:

-

Plate cells in a multi-well plate to achieve 60-80% confluency at the time of transfection.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing TEAD-binding sites (e.g., 8xGTIIC-luciferase) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Optionally, co-transfect with plasmids expressing YAP, TAZ, or components of the Hippo pathway to study their effects on reporter activity.

-

-

Experimental Treatment:

-

After 24-48 hours of transfection, treat the cells with the compounds or stimuli of interest.

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

Use a dual-luciferase reporter assay system.

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Subsequently, add the Renilla luciferase substrate to the same sample and measure the luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

-

Express the results as fold change relative to the control condition.

-

Co-immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is for determining the in vivo interaction between YAP and TEAD proteins.[7][27][28]

-

Cell Lysis:

-

Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Pre-clearing:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against either YAP or TEAD overnight at 4°C with gentle rotation. A control immunoprecipitation should be performed with a non-specific IgG antibody.

-

-

Immune Complex Capture:

-

Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washes:

-

Wash the beads several times with Co-IP wash buffer to remove unbound proteins.

-

-

Elution and Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against the interacting protein (e.g., if you immunoprecipitated TEAD, probe for YAP, and vice versa).

-

Analysis of Organ-to-Body Weight Ratio

This is a standard method to assess changes in organ size relative to the overall size of the animal.[22][29][30]

-

Animal Euthanasia and Body Weight Measurement:

-

Euthanize the animal using an approved method.

-

Immediately record the final body weight of the animal.

-

-

Organ Dissection and Weighing:

-

Carefully dissect the organ of interest (e.g., heart or liver).

-

Remove any excess connective tissue and blot the organ dry to remove excess fluid.

-

Weigh the organ on an analytical balance.

-

-

Calculation:

-

Calculate the organ-to-body weight ratio using the following formula:

-

Ratio = (Organ Weight / Body Weight) * 1000 (often expressed as mg/g)

-

-

-

Statistical Analysis:

-

Compare the organ-to-body weight ratios between different experimental groups using appropriate statistical tests (e.g., t-test or ANOVA). It is important to consider that changes in body weight can confound the interpretation of relative organ weights, and more advanced statistical methods like ANCOVA may be necessary for a more accurate analysis.[22][30]

-

EdU Labeling for Cardiomyocyte Proliferation

This protocol uses the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU) to label proliferating cells.[10][23][31]

-

EdU Administration (in vivo):

-

Administer EdU to the animals via intraperitoneal injection or in the drinking water. The dose and duration of administration will depend on the experimental design.

-

-

Tissue Processing:

-

Euthanize the animals and perfuse with PBS followed by 4% paraformaldehyde (PFA).

-

Dissect the heart and post-fix in 4% PFA.

-

Cryoprotect the tissue in sucrose solutions and embed in OCT for cryosectioning.

-

-

EdU Detection (Click Chemistry):

-

Permeabilize the tissue sections with Triton X-100.

-

Perform the Click-iT reaction by incubating the sections with a reaction cocktail containing a fluorescently labeled azide.

-

-

Immunofluorescence Co-staining:

-

Co-stain the sections with an antibody against a cardiomyocyte-specific marker (e.g., cardiac troponin T) and a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Quantification:

-

Image the sections using a fluorescence microscope.

-

Quantify the percentage of EdU-positive cardiomyocytes by counting the number of double-positive cells (EdU and cardiomyocyte marker) and dividing by the total number of cardiomyocytes.

-

PCNA Staining for Hepatocyte Proliferation

Proliferating Cell Nuclear Antigen (PCNA) is a marker for cells in the G1/S phase of the cell cycle.[11]

-

Tissue Processing:

-

Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut thin sections (4-5 µm) and mount them on slides.

-

-

Immunohistochemistry:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval, typically by heat-induced epitope retrieval in a citrate buffer.

-

Block endogenous peroxidase activity.

-

Incubate the sections with a primary antibody against PCNA.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal using a DAB substrate kit, which will produce a brown precipitate in positive nuclei.

-

Counterstain with hematoxylin.

-

-

Quantification:

-

Count the number of PCNA-positive hepatocyte nuclei and the total number of hepatocyte nuclei in multiple high-power fields.

-

Calculate the PCNA labeling index as (number of PCNA-positive nuclei / total number of nuclei) * 100%.

-

Visualizing the YAP/TAZ-TEAD Signaling Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and its regulation.

Caption: The core Hippo-YAP/TAZ signaling pathway.

Caption: A generalized workflow for studying YAP/TAZ-TEAD signaling.

Conclusion

The YAP/TAZ-TEAD signaling pathway is a fundamental regulator of organ size, integrating a multitude of signals to control cell fate and tissue growth. Its dysregulation is a key factor in the pathogenesis of numerous diseases, making it a highly attractive target for therapeutic intervention. A thorough understanding of the molecular mechanisms governing this pathway, coupled with robust and reproducible experimental methodologies, is essential for the development of novel strategies to modulate its activity for the treatment of cancer and the promotion of tissue regeneration. This technical guide provides a foundational resource for researchers and drug development professionals to advance our understanding and therapeutic targeting of this critical signaling network.

References

- 1. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. HIPPO Signaling Pathway: Novus Biologicals [novusbio.com]

- 3. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio.unipd.it [bio.unipd.it]